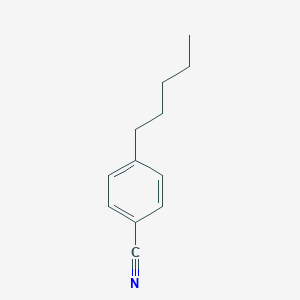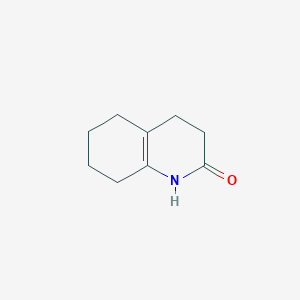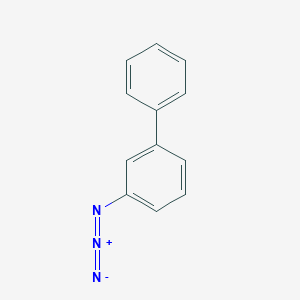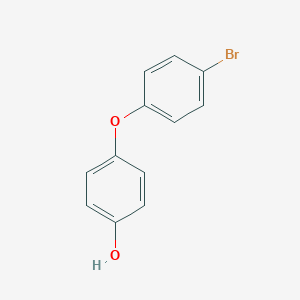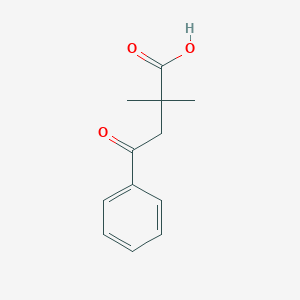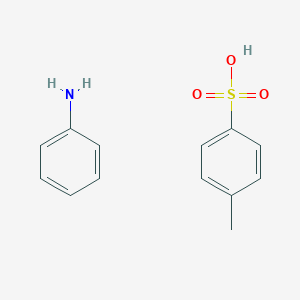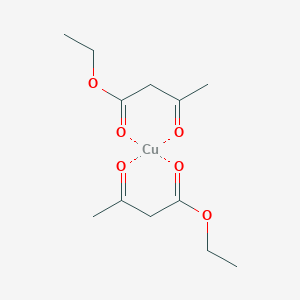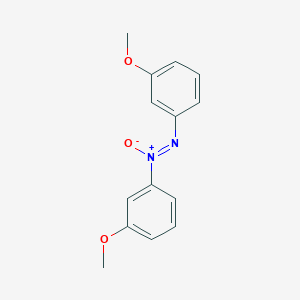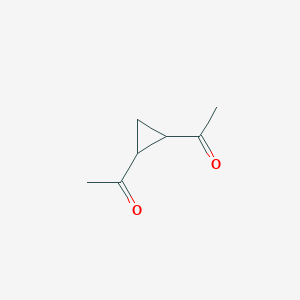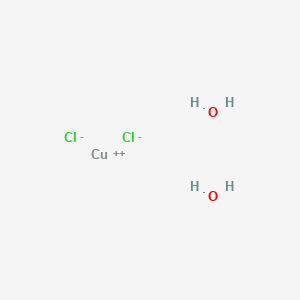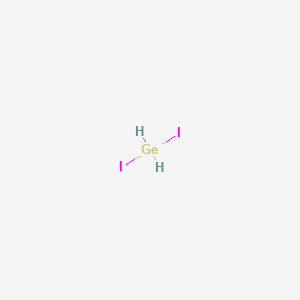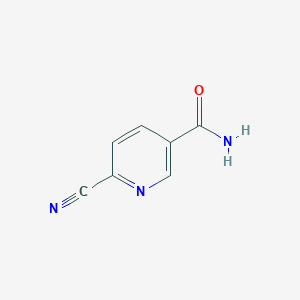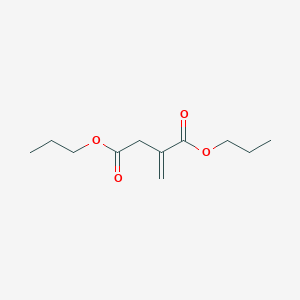
Dipropyl 2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl 2-methylidenebutanedioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of butanedioic acid and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Dipropyl 2-methylidenebutanedioate is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Dipropyl 2-methylidenebutanedioate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce cell cycle arrest. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dipropyl 2-methylidenebutanedioate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. Another advantage is its ability to inhibit the growth of cancer cells and reduce oxidative stress. However, one of the limitations of using Dipropyl 2-methylidenebutanedioate in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of Dipropyl 2-methylidenebutanedioate. One area of research is the development of new anti-cancer therapies based on this compound. Another area of research is the study of its potential use in reducing oxidative stress and inflammation. Further studies are also needed to determine the optimal dosage and potential side effects of this compound. Additionally, the synthesis of new derivatives of Dipropyl 2-methylidenebutanedioate could lead to the development of new compounds with enhanced anti-cancer properties.
Métodos De Síntesis
Dipropyl 2-methylidenebutanedioate can be synthesized by reacting diethyl malonate with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with propyl bromide to obtain Dipropyl 2-methylidenebutanedioate. This reaction is known as the Michael addition reaction, and it is widely used in organic synthesis.
Aplicaciones Científicas De Investigación
Dipropyl 2-methylidenebutanedioate has been extensively studied for its potential applications in various fields. It is commonly used as a reagent in organic synthesis to produce other compounds. It has also been studied for its potential use as an anti-cancer agent. Studies have shown that Dipropyl 2-methylidenebutanedioate can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
13401-95-1 |
|---|---|
Nombre del producto |
Dipropyl 2-methylidenebutanedioate |
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
dipropyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-6-14-10(12)8-9(3)11(13)15-7-5-2/h3-8H2,1-2H3 |
Clave InChI |
DFQSWFGKYUFIFW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(=C)C(=O)OCCC |
SMILES canónico |
CCCOC(=O)CC(=C)C(=O)OCCC |
Otros números CAS |
13401-95-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



